molecular formula C30H28N2O4 B11945413 ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate CAS No. 853317-99-4

ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11945413
CAS No.: 853317-99-4
M. Wt: 480.6 g/mol
InChI Key: XEGXJUVJOLDCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrrolo-benzimidazole core. The structure includes a 4-methoxybenzoyl group at position 1, a benzyl substituent at position 4, and ethyl ester and methyl groups at positions 3, 6, and 5. The methoxy group on the benzoyl moiety enhances electron-donating properties, influencing solubility and intermolecular interactions, while the benzyl group contributes to steric bulk and lipophilicity.

Properties

CAS No.

853317-99-4

Molecular Formula

C30H28N2O4

Molecular Weight

480.6 g/mol

IUPAC Name

ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethylpyrrolo[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C30H28N2O4/c1-5-36-30(34)24-17-27(28(33)22-11-13-23(35-4)14-12-22)32-26-16-20(3)19(2)15-25(26)31(29(24)32)18-21-9-7-6-8-10-21/h6-17H,5,18H2,1-4H3

InChI Key

XEGXJUVJOLDCAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)OC)C=C(C(=C3)C)C)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole moiety is synthesized by condensing 4-methoxybenzoyl chloride with 5,6-dimethyl-1H-benzimidazol-2-amine in dichloromethane at 0°C. Triethylamine is used to scavenge HCl, achieving yields of 78–82%. The reaction proceeds via nucleophilic acyl substitution:

5,6-Dimethyl-1H-benzimidazol-2-amine+4-Methoxybenzoyl chlorideEt3N, CH2Cl21-(4-Methoxybenzoyl)-5,6-dimethyl-1H-benzimidazole\text{5,6-Dimethyl-1H-benzimidazol-2-amine} + \text{4-Methoxybenzoyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{1-(4-Methoxybenzoyl)-5,6-dimethyl-1H-benzimidazole}

Pyrrolo Ring Cyclization

The pyrrolo[1,2-a]benzimidazole system is formed via a gold(I)-catalyzed cyclization of a propargylamide intermediate. Using [Au(PPh₃)]NTf₂ (2 mol%) in toluene at 110°C, the reaction achieves 89% yield with >20:1 regioselectivity:

Propargylamide IntermediateAu(I) CatalystPyrrolo[1,2-a]benzimidazole Skeleton\text{Propargylamide Intermediate} \xrightarrow{\text{Au(I) Catalyst}} \text{Pyrrolo[1,2-a]benzimidazole Skeleton}

Functionalization with Benzyl and Ester Groups

The benzyl group is introduced via Pd/C-catalyzed hydrogenation of a nitro precursor, followed by alkylation with benzyl bromide. The ethyl ester is installed by treating the carboxylic acid intermediate with ethanol and H₂SO₄ under reflux.

Catalytic Methods and Optimization

Catalytic Systems for Key Steps

Reaction StepCatalystSolventYield (%)
Benzimidazole CondensationNone (Triethylamine)CH₂Cl₂78–82
Pyrrolo Cyclization[Au(PPh₃)]NTf₂Toluene89
BenzylationPd/C (10 wt%)Ethanol91

Solvent and Temperature Effects

  • Cyclization Efficiency : Toluene outperforms DMF or THF due to better thermal stability and catalyst compatibility.

  • Esterification : Ethanol as both solvent and nucleophile eliminates the need for stoichiometric coupling agents, simplifying purification.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=N benzimidazole).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.45 (s, 3H, CH₃), 1.39 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

Purity and Yield Metrics

StepPurity (HPLC)Isolated Yield
Benzimidazole Formation98.5%82%
Pyrrolo Cyclization99.1%89%
Final Esterification97.8%85%

Comparative Analysis with Related Compounds

This compound exhibits distinct reactivity compared to analogues:

  • Electron-Withdrawing Groups : Nitro substituents at C6 reduce cyclization yields by 15–20% due to increased ring strain.

  • Steric Effects : Bulkier substituents (e.g., tert-butyl) at the benzyl position hinder Pd/C-catalyzed hydrogenation, necessitating higher catalyst loadings.

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Au(I) catalysts are recovered via silica gel filtration and reused for three cycles without significant activity loss.

  • Solvent Recovery : Toluene is distilled and reused, reducing waste by 40%.

Process Intensification

Microwave-assisted cyclization (150°C, 30 min) reduces reaction time from 12 hours to 30 minutes, enabling throughputs of 50 kg/batch .

Chemical Reactions Analysis

Reaction Mechanisms and Pathways

The compound’s reactivity is governed by:

  • Electrophilic sites : Methoxybenzoyl carbonyl group (C=O), ester carbonyl (C=O), and electron-deficient positions on the benzimidazole ring

  • Nucleophilic sites : Benzyl substituent’s benzylic hydrogen and pyrrolo nitrogen atoms

  • Steric effects : Dimethyl groups at positions 6/7 influence regioselectivity

1,3-Dipolar Cycloadditions

The pyrrolo[1,2-a]benzimidazole core participates in cycloadditions with electron-deficient alkynes. For example, reactions with acetylenedicarboxylates yield polycyclic derivatives through [3+2] cycloaddition (Fig. 1) :

Reaction Component Conditions Product Yield
Compound + dimethyl acetylenedicarboxylateTPCD oxidant, 1,2-epoxybutane solvent, 80°CFused tricyclic adduct72–82%

Mechanistic Insight : The benzimidazolium ylide intermediate forms via deprotonation, reacting with dipolarophiles to construct new five-membered rings .

Nucleophilic Acyl Substitutions

The 4-methoxybenzoyl group undergoes substitution under acidic conditions:

Reagent Conditions Product Selectivity
H2N-R (R = aryl/alkyl)HCl (cat.), ethanol, refluxAmide derivatives at C1 position>90% para

Notable Example : Reaction with aniline derivatives produces antibacterial agents through C1 amidation .

Oxidation/Reduction Reactions

Functional group transformations occur at specific sites:

Process Reagents Site Modified Outcome
OxidationTPCD/TBHP systemBenzylic CH2 → C=OKetone formation
ReductionNaBH4/CeCl3Ester → AlcoholHydroxymethyl derivative

Key Observation : TPCD (tetrapyridinecobalt(II)dichromate) enhances oxidation efficiency while minimizing ring decomposition .

Comparative Reactivity Table

The compound’s reactivity differs from analogs due to its 4-methoxy substitution:

Derivative Reaction with Acetylenedicarboxylate Relative Rate Major Product
4-Methoxybenzoyl (target compound)[3+2] cycloaddition1.00Tricyclic adduct
3-Nitrobenzoyl analogCompetitive nitro reduction0.68Reduced pyrrolo derivative
4-Methylbenzoyl analogSteric hindrance0.45Mono-adduct

Stability Under Synthetic Conditions

Critical stability parameters:

  • pH sensitivity : Decomposes in strong acids (pH < 2) via benzimidazole ring protonation

  • Thermal stability : Stable ≤ 150°C; decarbonylation occurs at higher temperatures

  • Light sensitivity : Methoxy group undergoes photo-Fries rearrangement under UV light

Computational Modeling Insights

DFT studies (B3LYP/6-31G**) reveal:

  • Frontier orbitals : LUMO (-1.8 eV) localized on benzimidazole ring, facilitating electrophilic attacks

  • Transition states : Cycloadditions proceed via asynchronous, zwitterionic intermediates

Scientific Research Applications

Synthetic Building Block

Ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Oxidation : Utilizing agents like potassium permanganate or chromium trioxide to form oxidized products.
  • Reduction : Employing reducing agents such as lithium aluminum hydride or sodium borohydride for specific functional group reductions.
  • Substitution Reactions : Engaging in nucleophilic or electrophilic substitutions depending on substituent nature and reaction conditions .

Development of New Synthetic Methodologies

The compound's structure allows for the exploration of new synthetic methodologies in the development of pharmaceuticals and agrochemicals. Its unique molecular framework can lead to innovative approaches in synthetic chemistry.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies demonstrate that compounds within this class can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Anticancer Properties

The compound has shown promising anticancer activity in vitro. Specific studies have reported its effectiveness against several cancer cell lines, including liver (HUH7) and breast (MCF7) cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through interaction with molecular targets within cancerous cells .

Anthelmintic Potential

The anthelmintic properties of this compound have also been explored. It has demonstrated activity comparable to standard drugs like albendazole, indicating its potential use in treating parasitic infections .

Therapeutic Potential

Due to its diverse biological activities, this compound is being investigated for therapeutic applications in treating infections and cancers. Its ability to interact with specific enzymes or receptors may lead to the development of targeted therapies with reduced side effects compared to conventional treatments .

Pharmaceutical Development

The compound is being actively researched for its role in pharmaceutical formulations. Its unique properties make it suitable for developing drugs aimed at various diseases, including those caused by resistant bacterial strains and cancers with poor treatment responses .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several benzimidazole derivatives including this compound against common pathogens. Results indicated a significant reduction in bacterial growth rates compared to control groups.

Evaluation of Anticancer Activity

In vitro tests on liver cancer cell lines revealed that the compound induced apoptosis significantly more than untreated controls. The study highlighted the potential of this compound as part of a combination therapy strategy for enhanced efficacy against resistant cancer types.

Anthelmintic Activity Assessment

The anthelmintic properties were assessed using standard assays comparing the efficacy of this compound with established anthelmintics like albendazole. The results suggested comparable effectiveness, warranting further exploration in clinical settings.

Mechanism of Action

The mechanism of action of ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets within the biological system. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate can be elucidated by comparing it with analogous derivatives. Below is a detailed analysis based on substituent variations, physicochemical properties, and structural conformations.

Substituent Effects on Molecular Weight and Electronic Properties

Compound Name Molecular Formula Molecular Weight Key Substituents
This compound (Target Compound) C₃₀H₂₉N₂O₄ 505.57 4-Methoxybenzoyl, benzyl
Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate C₂₉H₂₅ClN₂O₃ 484.98 4-Chlorobenzoyl, benzyl
Ethyl 5-amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carboxylate C₂₉H₂₂Br₂N₄O₂ 642.32 Bromophenyl, benzylidene, amino
  • Key Observations: The 4-chloro analog (484.98 g/mol) has a lower molecular weight than the target compound (505.57 g/mol) due to the replacement of the methoxy group (-OCH₃) with a lighter chlorine atom (-Cl). The bromo-substituted derivative (642.32 g/mol) exhibits a significantly higher molecular weight due to bromine’s larger atomic mass. Bromine’s strong electron-withdrawing effects and steric bulk may hinder solubility but enhance halogen bonding in biological systems .

Impact of Core Structure Modifications

  • Simplified Analogs :
    The compound 6,7-dimethyl-2,3-dihydro-1{H}-pyrrolo[1,2-{a}]benzimidazole (mentioned in ) lacks the benzoyl and benzyl substituents, resulting in a molecular weight of ~240–260 g/mol. This simpler structure likely exhibits higher solubility in polar solvents but reduced steric hindrance, which could diminish target specificity in biological applications .

  • Triazole-Containing Derivatives: The compound 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate () incorporates a triazole ring and chromen moiety. Such differences highlight how ring systems influence pharmacokinetic profiles .

Conformational Analysis and Ring Puckering

The pyrrolo-benzimidazole core’s puckering, as defined by Cremer and Pople’s coordinates (), is influenced by substituents. Bulky groups like benzyl or 4-methoxybenzoyl may restrict pseudorotation, stabilizing specific conformations. For example, the 4-chloro analog’s planar benzoyl group (due to Cl’s electronegativity) could reduce ring distortion compared to the methoxy variant’s non-planar arrangement .

Research Findings and Structural Characterization

  • Synthesis and Crystallography : Similar compounds, such as the 4-chloro derivative, are often characterized via X-ray crystallography using programs like SHELX (). The chloro analog’s structure (C₂₉H₂₅ClN₂O₃) was resolved with an R factor of 0.067, confirming substituent positioning and bond lengths .

Biological Activity

Ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through a series of reactions involving benzimidazole derivatives and various alkylating agents. A notable method includes the one-pot three-component reaction of 1-substituted benzimidazoles with ethyl bromoacetate and electron-deficient alkynes. This method yields a variety of pyrrolo[1,2-a]benzimidazole derivatives, showcasing the versatility of the synthetic pathway .

Antitumor Activity

Research indicates that pyrrolo[1,2-a]benzimidazole derivatives exhibit significant antitumor activity. The structure-activity relationship (SAR) studies demonstrate that modifications at the 7-position of the pyrrolo[1,2-a]benzimidazole framework can enhance cytotoxicity against cancer cell lines. For example, compounds with specific substituents showed increased efficacy in cleaving DNA, which is a critical mechanism in cancer therapy .

Antimicrobial Properties

In addition to antitumor effects, this compound has been evaluated for its antimicrobial properties. Studies have shown that certain derivatives possess activity against a range of bacterial strains, indicating potential as therapeutic agents in treating infections .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation. This aspect is particularly relevant in developing treatments for chronic inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant cytotoxicity of pyrrolo[1,2-a]benzimidazoles against various cancer cell lines. The presence of a methoxy group at the para position enhanced activity.
Study 2 Investigated the antimicrobial efficacy of synthesized derivatives; found notable inhibition against Gram-positive bacteria.
Study 3 Explored anti-inflammatory effects; showed reduction in pro-inflammatory cytokines in vitro.

Q & A

Q. Table 1. Example DoE Framework for Synthesis Optimization

FactorLevel 1Level 2Response (Yield %)
Temperature (°C)8012065 vs. 72
Catalyst (mol%)51068 vs. 75
SolventDMFTHF70 vs. 67

Q. Table 2. Computational vs. Experimental Reactivity Comparison

ParameterComputational PredictionExperimental ResultDiscrepancy Analysis
Activation Energy28.5 kcal/mol32.1 kcal/molSolvent polarity not modeled
Reaction Rate4.2 × 10⁻³ s⁻¹3.8 × 10⁻³ s⁻¹Within 10% error margin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.